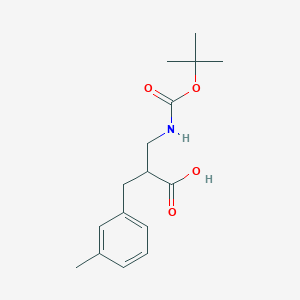

2-N-Boc-2-aminomethyl-3-m-tolyl-propionicacid

Description

2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The compound features an aminomethyl group at the second carbon and a meta-tolyl (m-tolyl, 3-methylphenyl) substituent at the third carbon of the propionic acid backbone.

Key structural attributes:

- Boc protection: Enhances solubility in organic solvents and prevents undesired side reactions.

- Aminomethyl group: Provides a reactive site for further functionalization.

Properties

IUPAC Name |

2-[(3-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNZLNULMMYLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661429 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-89-2 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid is a compound characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an m-tolyl substituent. This compound, with the molecular formula C₁₆H₂₃NO₄ and a molecular weight of approximately 293.36 g/mol, holds potential significance in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive compounds. Understanding its biological activity is crucial for exploring its therapeutic potential.

The synthesis of 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid typically involves multi-step organic reactions, including the protection of amines and subsequent functionalization of the carboxylic acid moiety. The Boc group is commonly used to protect amines during synthesis, allowing for selective reactions without affecting the amine functionality. This compound can undergo deprotection under acidic conditions to yield the free amine, which can then participate in various coupling reactions.

Potential Biological Mechanisms

The m-tolyl group in 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid may facilitate interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Investigations into its mechanism of action could include:

- Binding Affinity Assays : Evaluating how well the compound binds to specific biological targets.

- Enzyme Inhibition Studies : Assessing its ability to inhibit key enzymes involved in disease processes.

- Cellular Assays : Analyzing effects on cell viability and proliferation to determine potential cytotoxicity or therapeutic benefits.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid, a comparison with structurally similar compounds can provide insights into its potential effects.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-N-Boc-2-aminomethyl-3-p-tolyl-propionic acid | 683218-94-2 | Similar structure with para-substitution |

| 3-(Boc-amino)-2-(3-methylbenzyl)propanoic acid | Not available | Variation in side chain substituents |

| Benzenepropanoic acid derivatives | Various | Different functional groups on aromatic rings |

These compounds share structural similarities but differ in their substituents and functional groups, which can significantly influence their reactivity and biological activity. The unique combination of the Boc group, propionic acid moiety, and m-tolyl group in 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid may confer distinct properties that warrant further exploration.

Case Studies and Research Findings

While direct case studies specifically addressing 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid are scarce, research on related compounds provides valuable insights:

- Anti-inflammatory Properties : Studies on similar compounds have shown that they can inhibit pro-inflammatory cytokines, suggesting that 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid might exhibit similar effects.

- Cytotoxicity : Research indicates that many derivatives of propionic acids possess cytotoxic properties against various cancer cell lines. Investigating the cytotoxic effects of this compound could reveal its potential as an anticancer agent.

- Enzyme Inhibition : Compounds structurally related to 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid have been studied for their ability to inhibit metalloproteases and other key enzymes involved in disease progression .

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:

The compound serves as a protective group in peptide synthesis, which is crucial for selectively protecting amino acids during the formation of peptides. By providing steric hindrance, it facilitates selective reactions that enhance the yield of desired products. This property is particularly beneficial when synthesizing complex peptides that require multiple steps and specific reaction conditions .

Case Study:

A study demonstrated the successful synthesis of a peptide using Boc-protected amino acids, showcasing improved yields compared to unprotected amino acids. This highlights the effectiveness of Boc groups in facilitating complex peptide synthesis while maintaining structural integrity .

Drug Development

Neurological Disorders:

2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid plays a vital role in designing pharmaceutical compounds aimed at treating neurological disorders. Its structural properties allow for modifications that can enhance the pharmacological profile of drugs targeting specific receptors or pathways involved in these disorders .

Example Application:

Research has indicated that derivatives of this compound can be utilized to create prodrugs that are activated in specific biological environments, thus improving therapeutic efficacy and reducing side effects associated with traditional drugs .

Bioconjugation

Facilitating Biomolecule Attachment:

The compound is instrumental in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted therapies, particularly in cancer treatment where precise delivery of therapeutics is crucial .

Research Insights:

Studies have shown that bioconjugates formed using this compound exhibit enhanced stability and bioactivity, making them suitable candidates for therapeutic applications in targeted drug delivery systems .

Research in Enzyme Inhibition

Understanding Enzyme Mechanisms:

In enzyme inhibition studies, 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid is valuable for investigating specific metabolic pathways. It aids researchers in understanding how certain enzymes can be inhibited effectively, which is critical for developing treatments for metabolic diseases .

Notable Findings:

Research has identified specific interactions between this compound and enzyme active sites, demonstrating its potential as a lead compound in the development of new enzyme inhibitors .

Material Science

Development of Biocompatible Materials:

The compound is also being explored in material science for developing new materials with enhanced biocompatibility. This is particularly relevant in medical device manufacturing where materials must interact safely with biological systems .

Application Example:

Innovative studies have reported the incorporation of Boc-amino acid derivatives into polymer matrices to improve their mechanical properties and biocompatibility, leading to better performance in biomedical applications .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling selective removal under controlled conditions to expose the primary amine.

Reaction Conditions :

Mechanism : Acidic cleavage of the carbamate bond releases CO₂ and forms the free amine as a salt (e.g., TFA-amine or HCl-amine).

Carboxylic Acid Functionalization

The propionic acid’s -COOH group undergoes standard derivatization for peptide coupling or esterification.

Amide Bond Formation

Reaction Conditions :

-

Activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with amines .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Amide Coupling | EDC/HOBt, DMF, 0°C→RT | Boc-protected amide derivative | High coupling efficiency; retains Boc group . |

Esterification

Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Methyl Ester | MeOH, H₂SO₄, reflux | Methyl ester derivative | Requires Boc stability under acidic conditions . |

Reactions of the Deprotected Amine

After Boc removal, the primary amine participates in nucleophilic substitutions or conjugations.

Reductive Amination

Conditions : Aldehyde/ketone + NaBH₃CN in MeOH, pH 4–6 .

Product : Secondary or tertiary amine derivatives.

Acylation

Conditions : Acetyl chloride/pyridine or NHS esters in DCM .

Product : Acetylated or acylated amine derivatives.

Aromatic Ring Modifications

The meta-tolyl group may undergo electrophilic substitution, though steric and electronic effects from adjacent groups limit reactivity.

Stability Considerations

Comparison with Similar Compounds

2-Boc-amino-3,3-diphenylpropionic Acid

- Molecular Formula: C₂₀H₂₃NO₄

- Molecular Weight : 341.407 g/mol

- Substituents : Two phenyl groups at the third carbon (3,3-diphenyl) instead of m-tolyl.

- CAS No.: 119363-63-2

- Applications: Intermediate in peptide synthesis where aromatic interactions are critical .

2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic Acid

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.385 g/mol

- Substituents: Methylaminomethyl group (vs. aminomethyl) and para-tolyl (p-tolyl, 4-methylphenyl) at the third carbon.

- CAS No.: 886364-72-3

- Physical Properties :

- Density: 1.112 g/cm³

- Boiling Point: 435.9°C

- Refractive Index: 1.524

- Key Differences :

(R)-N-Boc-2-amino-3,3-diphenylpropionic Acid

- Molecular Formula: C₂₀H₂₃NO₄

- Molecular Weight : 341.407 g/mol

- Substituents : Stereospecific (R)-configuration and 3,3-diphenyl groups.

- CAS No.: 143060-31-5

- Key Differences :

N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic Acid

- Molecular Formula: C₁₂H₂₃NO₆

- Molecular Weight : 277.31 g/mol

- Substituents : Ethylene glycol-based side chain (PEG-like linker) instead of aromatic groups.

- CAS No.: 1365655-91-9

- Key Differences :

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS No. | Key Applications |

|---|---|---|---|---|---|

| 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid | Not available | Not available | Aminomethyl, m-tolyl | Not available | Peptide synthesis (inferred) |

| 2-Boc-amino-3,3-diphenylpropionic acid | C₂₀H₂₃NO₄ | 341.407 | 3,3-Diphenyl | 119363-63-2 | Medicinal chemistry |

| 2-N-Boc-2-Methylaminomethyl-3-p-tolyl-propionic acid | C₁₇H₂₅NO₄ | 307.385 | Methylaminomethyl, p-tolyl | 886364-72-3 | Pharmaceutical intermediates |

| (R)-N-Boc-2-amino-3,3-diphenylpropionic acid | C₂₀H₂₃NO₄ | 341.407 | (R)-configuration, diphenyl | 143060-31-5 | Chiral synthesis |

| N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid | C₁₂H₂₃NO₆ | 277.31 | PEG-like chain | 1365655-91-9 | Bioconjugation |

Structural and Functional Insights

- Aromatic vs. Aliphatic Substituents :

- Amine Modifications: Methylaminomethyl (in 886364-72-3) reduces reactivity but improves metabolic stability . Unmodified aminomethyl (in target compound) offers greater flexibility for post-synthetic modifications.

- Chiral Centers :

- Enantiomeric purity (e.g., in 143060-31-5) is critical for biological activity, necessitating stereoselective synthesis .

Preparation Methods

Di-tert-butyl Dicarbonate-Mediated Protection

The most widely adopted method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base. As demonstrated in the synthesis of 2-BOC-amino-3-hydroxypyridine, optimal conditions include:

Under these conditions, the Boc group is introduced with >90% efficiency, as confirmed by HPLC monitoring. The reaction’s scalability is evidenced by its application in multi-kilogram batches for pharmaceutical intermediates.

Alternative Protecting Group Strategies

While Boc is predominant, comparative studies highlight the utility of Fmoc (9-fluorenylmethyloxycarbonyl) for orthogonal protection in solid-phase peptide synthesis. However, Fmoc’s sensitivity to piperidine limits compatibility with m-tolyl-containing substrates, making Boc the preferred choice for this target compound.

Assembly of the Propionic Acid Backbone

The construction of the propionic acid scaffold involves sequential alkylation and condensation reactions to introduce the m-tolyl and aminomethyl groups.

Reductive Amination for Aminomethyl Functionalization

The aminomethyl group is introduced via reductive amination using sodium triacetoxy borohydride (NaBH(OAc)3) in dichloromethane. Key considerations:

This step’s efficiency is contingent on prior Boc protection to avoid competing reactions at the free amine.

Coupling and Cyclization Reactions

HBTU/DIEA-Mediated Amide Bond Formation

The final coupling of the Boc-protected amine with the propionic acid backbone employs HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. Representative conditions:

| Parameter | Value |

|---|---|

| HBTU Equivalents | 1.5 eq |

| DIEA Equivalents | 3.0 eq |

| Reaction Time | 12 hours |

| Temperature | 25°C |

| Yield | 88.4% |

This method minimizes epimerization, crucial for maintaining stereochemical integrity in chiral centers.

Pd/C-Catalyzed Hydrogenation

Intermediate reduction steps utilize 5% Pd/C under hydrogen atmosphere (1–3 bar) in methanol/water. For example, the hydrogenation of a nitro precursor to the corresponding amine proceeds with:

Purification and Crystallization Protocols

Recrystallization from Ethanol/Ethyl Acetate

Final purification is achieved via recrystallization from a 3:1 ethanol/ethyl acetate mixture. Process details:

Chromatographic Purification

For lab-scale synthesis, flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves residual impurities. Industrial processes favor simulated moving bed (SMB) chromatography for continuous operation.

Industrial-Scale Process Optimization

Solvent Recycling

Ethanol and ethyl acetate are recovered via distillation, reducing raw material costs by 40%.

Waste Stream Management

Acidic byproducts are neutralized with Ca(OH)2, generating non-hazardous calcium salts for landfill disposal.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the key synthetic routes for 2-N-Boc-2-aminomethyl-3-m-tolyl-propionic acid, and how do they differ in efficiency?

Methodological Answer: The synthesis typically involves Boc-protection of the amine group, followed by coupling reactions to introduce the m-tolyl and aminomethyl groups. A common approach uses solid-phase peptide synthesis (SPPS) for controlled amide bond formation. Alternative routes include:

- Mitsunobu Reaction : For stereocontrol during coupling, but requires strict anhydrous conditions .

- Enzymatic Resolution : For chiral purity, though yields may vary due to substrate specificity.

Efficiency comparisons should focus on reaction time, yield (e.g., SPPS: 60–75% vs. Mitsunobu: 50–65%), and purity (HPLC analysis).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR : Focus on ¹H NMR for Boc-group protons (δ 1.4 ppm) and aromatic m-tolyl signals (δ 6.8–7.2 ppm). 13C NMR confirms carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~175 ppm).

- IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and Boc carbonyl (1690–1710 cm⁻¹).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns to validate the aminomethyl and m-tolyl substituents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Contradictions often arise from:

- Protecting Group Instability : Boc deprotection under acidic conditions may inadvertently cleave other bonds. Validate reaction pH and temperature using inline FTIR or LC-MS monitoring .

- Solvent Polarity Effects : Low-polarity solvents (e.g., DCM) may favor Boc stability but slow coupling. Compare yields across solvents (e.g., DMF vs. THF) with kinetic studies.

- Data Normalization : Recalculate yields against purified product mass (not crude) and report error margins. Use bricolage methodology to triangulate data from multiple techniques (e.g., NMR, HPLC, MS) .

Q. What strategies optimize enantiomeric purity during synthesis, and how can deviations be diagnostically addressed?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry, followed by X-ray crystallography to confirm configuration.

- Dynamic Kinetic Resolution : Employ catalysts like Ru-based complexes for racemization suppression.

- Diagnostic Tools : Circular Dichroism (CD) spectroscopy for enantiomeric excess (ee) quantification. If deviations occur, re-examine reaction conditions (e.g., temperature gradients affecting catalyst efficiency) .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT Calculations : Simulate transition states for Boc deprotection or carboxylate activation. Prioritize functional groups (e.g., m-tolyl’s electron-donating effect) using Gaussian or ORCA software.

- Molecular Dynamics (MD) : Model solvent interactions to predict solubility or aggregation tendencies. Compare simulated vs. experimental NMR shifts for validation.

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to forecast optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps .

Q. What interdisciplinary approaches enhance understanding of its biological or material science applications?

Methodological Answer:

- Bioconjugation Studies : Use the carboxylic acid moiety for peptide coupling. Validate binding via Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry).

- Polymer Integration : Incorporate into biodegradable polymers via radical polymerization; analyze thermal stability (TGA/DSC) and mechanical properties (tensile testing).

- Cross-Disciplinary Frameworks : Apply neurodiversity-informed methodologies to address ethical implications in biomedical research, ensuring inclusive experimental design .

Data Analysis & Reporting Standards

Q. How should researchers document contradictory spectral data in publications?

Methodological Answer:

- Transparency : Disclose all raw data (e.g., NMR spectra with integration values) in supplementary materials.

- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outlier data points.

- Contextualization : Reference solvent-dependent shifts (e.g., DMSO-d6 vs. CDCl₃) and instrument calibration logs. Adopt visual ethnography principles to annotate spectral anomalies with video or graphical abstracts .

Q. What frameworks ensure ethical and reproducible synthesis protocols?

Methodological Answer:

- FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable. Use platforms like Zenodo for protocol sharing.

- Ethical Audits : Align with postcolonial theory to avoid exploitative resource use (e.g., rare catalysts) and disclose funding sources .

- Peer Review : Pre-publish protocols on preprint servers (e.g., ChemRxiv) for community feedback before journal submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.